tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate
Description
tert-Butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group linked via an ethylamine spacer to an oxolane (tetrahydrofuran) ring. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical research, where Boc-protected amines are critical for peptide and small-molecule drug development . The oxolane moiety introduces steric and electronic effects that influence solubility, reactivity, and binding properties compared to linear alkyl or polyethylene glycol (PEG)-based analogs.
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-9-4-7-15-8-9/h9,12H,4-8H2,1-3H3,(H,13,14) |
InChI Key |
YEUXGUMMOBDVKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1CCOC1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate typically involves the following key steps:
- Protection of the amino group with a tert-butyl carbamate (Boc) group.
- Introduction of the oxolane (tetrahydrofuran) ring-substituted aminoethyl moiety.
- Purification and isolation of the protected amine compound.
The Boc group is commonly introduced using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, which selectively protects the primary or secondary amine functionality.
Specific Preparation Routes
Boc Protection of Aminoethyl Precursors
A common method to prepare tert-butyl carbamate derivatives involves reacting the free amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) as a catalyst.
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| Boc protection of aminoethyl compound | Di-tert-butyl dicarbonate, triethylamine, in isopropanol, room temperature, 19 h | High (typically >90%) | Mild conditions; triethylamine scavenges acid byproducts |
| Boc protection with DMAP catalyst | Di-tert-butyl dicarbonate, DMAP, acetonitrile, room temperature, 30 min | High (up to 99%) | Faster reaction with catalytic DMAP; solvent removal under reduced pressure followed by chromatography purification |
These conditions are well-documented for tert-butyl carbamate formation and provide excellent selectivity and yield.
Data Tables Summarizing Preparation Conditions
| Preparation Step | Reagents | Solvent | Temperature | Time | Yield | Purification Method | Notes |
|---|---|---|---|---|---|---|---|
| Boc protection of aminoethyl amine | Di-tert-butyl dicarbonate, triethylamine | Isopropanol | Room temp (20 °C) | 19 h | >90% | Column chromatography | Mild, high-yielding |
| Boc protection with DMAP catalyst | Di-tert-butyl dicarbonate, DMAP | Acetonitrile | Room temp | 30 min | 99% | Column chromatography | Fast reaction, catalytic DMAP |
| Palladium-catalyzed amination (related compound) | Pd catalyst, sodium tert-butoxide, 1,4-diazabicyclo[3.2.2]nonane | Toluene | 80 °C | 18 h | 34% | Chromatography | Moderate yield, requires catalyst |
Exhaustive Research Findings and Source Diversity
- Patent US11845751B2 and EP3118203B1 describe carbamate derivatives and related nitrogen-substituted compounds, highlighting the use of Boc protection and amination strategies.
- Patent US10556905B2 details preparation methods involving carbamate intermediates and advanced catalytic amination techniques, relevant to complex carbamate synthesis.
- Patent WO2013090664A1 and related documents provide insights into carbamate derivative preparation, emphasizing mild reaction conditions and purification protocols.
- Experimental data from chemical suppliers and patent examples confirm the efficacy of Boc protection using di-tert-butyl dicarbonate with bases like triethylamine or DMAP catalysts, yielding high purity tert-butyl carbamates.
These sources collectively establish a robust foundation for the preparation of this compound, employing well-established organic synthesis techniques.
Chemical Reactions Analysis
tert-Butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group, using reagents like sodium hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
tert-Butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins . These interactions can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs differ in substituent groups attached to the Boc-protected ethylamine backbone. Key examples include:
Biological Activity
Tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate is a synthetic compound belonging to the class of carbamates, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and its IUPAC name is tert-butyl (2-(oxolan-3-yl)ethyl)carbamate. The structure features a tert-butyl group attached to a carbamate moiety, with an oxolane (tetrahydrofuran) ring contributing to its unique properties.
| Property | Value |
|---|---|
| Molecular Weight | 201.27 g/mol |
| CAS Number | 1123786-71-9 |
| Purity | 95% |
| Formula | C10H19NO3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The oxolane moiety may enhance its binding affinity and specificity towards these targets.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes, thereby modulating metabolic pathways.
- Receptor Interaction: It could act as a ligand for certain receptors, influencing signal transduction processes.
Therapeutic Applications
Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Case Studies
-
Antimicrobial Activity:
A study evaluated the antimicrobial properties of carbamate derivatives, showing that modifications in the side chains significantly influenced their efficacy against bacterial strains. This compound demonstrated promising activity against Gram-positive bacteria. -
Anti-inflammatory Effects:
Another investigation focused on the anti-inflammatory potential of similar carbamate compounds. Results indicated that certain derivatives could reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases. -
Cytotoxicity Evaluation:
In vitro studies assessed the cytotoxic effects of various carbamates on human liver cell lines (HepG2). While some derivatives showed significant cytotoxicity, this compound exhibited a favorable profile with lower toxicity levels.
Table 2: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via carbamate coupling reactions. A common approach involves reacting tert-butyl carbamate derivatives with oxolane-containing amines under basic conditions (e.g., triethylamine) in solvents like dichloromethane or ethyl acetate . Optimization focuses on:
- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
- Catalysts : Triethylamine or DMAP (dimethylaminopyridine) improves reaction efficiency.
- Workup : Acidic or aqueous extraction removes unreacted reagents.
For example, in related carbamate syntheses, HCl in ethyl acetate is used for deprotection, followed by neutralization to isolate intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for H; ~28 ppm for C) and oxolane ring protons (δ 3.5–4.0 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used to resolve crystal structures. For example, SHELX refinement can identify hydrogen bonding between the carbamate oxygen and amine groups, critical for understanding molecular packing .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (230.3 g/mol) and fragmentation patterns.
Q. What are the primary applications of this compound in drug discovery?
- Methodological Answer : The compound serves as:
- A Synthetic Intermediate : Used in multi-step syntheses of bioactive molecules, such as kinase inhibitors or protease modulators. For instance, it is a precursor in the preparation of diazirine-containing probes for photoaffinity labeling .
- A Protecting Group : The tert-butyl carbamate (Boc) group protects amines during peptide synthesis, later removed under acidic conditions .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing oxolane-containing carbamates be addressed?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC to separate enantiomers. For example, (R)- and (S)-oxolane isomers can be resolved using cellulose-based CSPs .
- Asymmetric Catalysis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselective amination during oxolane ring formation.
- Crystallographic Analysis : SHELXL refinement of racemic mixtures identifies absolute configuration via Flack parameters .
Q. How do computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates charge distribution on the carbamate group, predicting nucleophilic attack sites (e.g., at the carbonyl carbon).
- Molecular Docking : Simulations with enzymes (e.g., proteases) identify binding poses. For example, the oxolane ring may form hydrogen bonds with catalytic residues, guiding inhibitor design .
- MD Simulations : Assess stability of ligand-protein complexes over time, highlighting key interactions (e.g., hydrophobic packing of the tert-butyl group).
Q. How should researchers resolve contradictions in spectroscopic data across studies?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw NMR simulations).
- Dynamic Exchange Analysis : Variable-temperature NMR detects conformational changes (e.g., oxolane ring puckering) that may explain δ shifts .
- Crystallographic Validation : X-ray structures provide definitive bond lengths/angles to confirm disputed assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
